Cas no 436099-75-1 (methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride)
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride
- 3-(2-Amino-thiazol-4-yl)-propionic acid methyl ester
- 3-(2-Amino-thiazol-4-yl)-propionic acidmethyl ester hydrochloride
- Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
- methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride
- STK086842
- G38225
- 436099-75-1
- AKOS000276585
- methyl 3-(2-aminothiazol-4-yl)propanoate
- Oprea1_747148
- Oprea1_280227
- 398472-21-4
- F2158-0134
- DTXSID30354725
- BBL037038
- methyl3-(2-amino-1,3-thiazol-4-yl)propanoate
- Z1157651584
- EN300-90061
- HMS1681N02
-
- Inchi: 1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9)
- InChI Key: JWDGXHZFNYKFGE-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)CCC(=O)OC
Computed Properties
- Exact Mass: 186.04629874g/mol
- Monoisotopic Mass: 186.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 93.4Ų
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278136-5g |
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride |
436099-75-1 | 95% | 5g |
$662 | 2021-08-18 | |
| TRC | A639623-10mg |
3-(2-Amino-thiazol-4-yl)-propionic Acid Methyl Ester Hydrochloride |
436099-75-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639623-50mg |
3-(2-Amino-thiazol-4-yl)-propionic Acid Methyl Ester Hydrochloride |
436099-75-1 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | A639623-100mg |
3-(2-Amino-thiazol-4-yl)-propionic Acid Methyl Ester Hydrochloride |
436099-75-1 | 100mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010270-1g |
3-(2-Amino-thiazol-4-yl)-propionic acidmethyl ester hydrochloride |
436099-75-1 | 1g |
6144.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010270-1g |
3-(2-Amino-thiazol-4-yl)-propionic acidmethyl ester hydrochloride |
436099-75-1 | 1g |
6144CNY | 2021-05-07 | ||
| Chemenu | CM278136-1g |
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride |
436099-75-1 | 95% | 1g |
$260 | 2023-01-07 | |
| Chemenu | CM278136-5g |
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride |
436099-75-1 | 95% | 5g |
$701 | 2023-01-07 | |
| A2B Chem LLC | AI94269-1g |
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride |
436099-75-1 | 1g |
$495.00 | 2024-04-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436238-1g |
Methyl 3-(2-aminothiazol-4-yl)propanoate hydrochloride |
436099-75-1 | 95+% | 1g |
¥1948.00 | 2024-05-13 |
methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride (CAS No. 436099-75-1): A Comprehensive Overview
Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride, also known by its CAS number 436099-75-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound features a thiazole ring substituted with an amino group and a methyl ester, making it a unique scaffold for further functionalization and exploration.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride. Researchers have employed various strategies, including multicomponent reactions and click chemistry, to construct the thiazole core with high precision. These methods not only enhance the yield but also facilitate the incorporation of additional functional groups, paving the way for novel applications in medicinal chemistry.
The biological activity of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride has been a focal point of recent studies. Experimental data indicate that this compound exhibits potent antimicrobial properties, particularly against gram-positive bacteria. Furthermore, it has shown promise as a potential anti-inflammatory agent, with studies demonstrating its ability to inhibit key enzymes involved in inflammatory pathways. These findings underscore its potential as a lead compound for developing new therapeutic agents.
In terms of applications, methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride has found utility in the synthesis of more complex molecules. For instance, it serves as an intermediate in the preparation of bioactive thiazole derivatives, which are being explored for their roles in treating neurodegenerative diseases and cancer. The versatility of this compound lies in its ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, enabling the creation of structurally diverse analogs.
From an analytical standpoint, modern techniques like NMR spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride. These methods provide critical insights into the compound's molecular integrity and stability under different conditions, ensuring its reliability for both research and industrial applications.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound while exploring its pharmacokinetic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile will be crucial for determining its suitability as a drug candidate. Additionally, efforts are underway to investigate its efficacy in preclinical models of diseases such as Alzheimer's and Parkinson's, where thiazole derivatives have shown potential therapeutic benefits.
In conclusion, methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate hydrochloride (CAS No. 436099-75) stands as a testament to the progress in organic synthesis and drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for advancing medical science and developing innovative treatments for various ailments.
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